![molecular formula C14H10ClF3N2O2 B5870973 N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, commonly known as diuron, is a herbicide that has been extensively used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most widely used herbicides in the world. Diuron is a white crystalline solid that is soluble in water and has a melting point of 158-160°C.
Mechanism of Action
Diuron works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which leads to a decrease in ATP production. This ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme photosystem II, which is responsible for the production of oxygen during photosynthesis. This leads to a decrease in the amount of oxygen produced by the plant. Diuron also affects the plant's metabolism by inhibiting the activity of certain enzymes involved in the synthesis of amino acids and nucleotides.
Advantages and Limitations for Lab Experiments
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. It is relatively inexpensive and easy to obtain. However, one limitation of diuron is that it is not effective against all types of weeds. It is also known to have a long residual effect in the soil, which can lead to the accumulation of the compound in the environment.
Future Directions
There are several future directions for the study of diuron. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the potential health effects of diuron on humans and animals. There is also a need for more research on the effects of diuron on non-target organisms, such as beneficial insects and soil microorganisms.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has a number of biochemical and physiological effects. While it is widely used in laboratory experiments, it has limitations and potential environmental impacts. Further research is needed to develop new herbicides and to better understand the potential health and environmental effects of diuron.
Synthesis Methods
Diuron can be synthesized by reacting 2-chloroaniline and 4-trifluoromethoxyaniline with phosgene. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified by recrystallization to obtain pure diuron.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds in various crops such as cotton, sugarcane, and citrus fruits. In addition to its use as a herbicide, diuron has also been studied for its potential antitumor and antifungal properties. It has been found to inhibit the growth of certain cancer cells and fungi.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVFZYNARZAJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

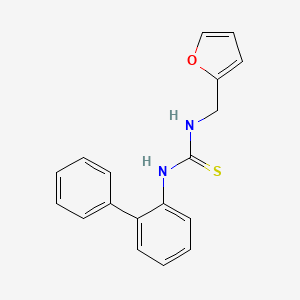
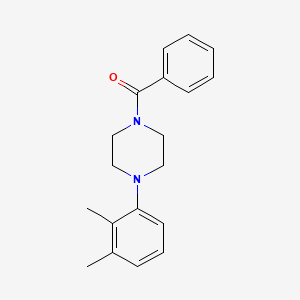
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)



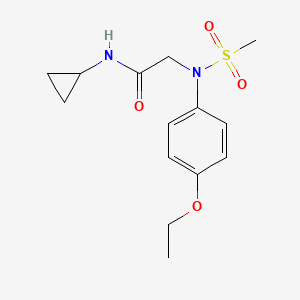

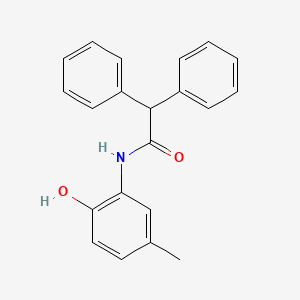
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)

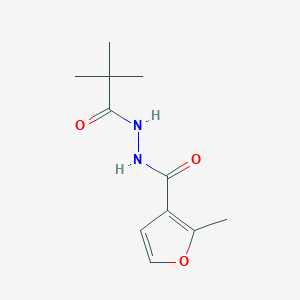
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)
